2-Ethylhexyl (Z)-docos-13-enoate

Biolubricant basestocks Viscosity grade Self-metathesis

2-Ethylhexyl (Z)-docos-13-enoate (CAS 94094-62-9; EINECS 302-164-1), also referred to as 2-ethylhexyl erucate or 13-docosenoic acid 2-ethylhexyl ester, is a long-chain monoester synthesized via esterification of erucic acid (C22:1, cis-Δ13) with 2-ethylhexanol. The molecule has the formula C₃₀H₅₈O₂, a molecular weight of 450.78 g/mol, a density of approximately 0.9 g/cm³, and a boiling point estimated at 511 °C at 760 mmHg.

Molecular Formula C30H58O2
Molecular Weight 450.8 g/mol
CAS No. 94094-62-9
Cat. No. B1628667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl (Z)-docos-13-enoate
CAS94094-62-9
Molecular FormulaC30H58O2
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CC)CCCC
InChIInChI=1S/C30H58O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h14-15,29H,4-13,16-28H2,1-3H3/b15-14-
InChIKeyPECIZVZMWBESKB-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl (Z)-docos-13-enoate (CAS 94094-62-9) – Procurement-Relevant Identity and Baseline Characteristics


2-Ethylhexyl (Z)-docos-13-enoate (CAS 94094-62-9; EINECS 302-164-1), also referred to as 2-ethylhexyl erucate or 13-docosenoic acid 2-ethylhexyl ester, is a long-chain monoester synthesized via esterification of erucic acid (C22:1, cis-Δ13) with 2-ethylhexanol [1]. The molecule has the formula C₃₀H₅₈O₂, a molecular weight of 450.78 g/mol, a density of approximately 0.9 g/cm³, and a boiling point estimated at 511 °C at 760 mmHg [2]. It is classified functionally as a wax ester and is sourced from vegetable feedstocks, predominantly high-erucic acid rapeseed oil [1]. Its two primary application domains are as a bio-based lubricant basestock and as a skin-conditioning emollient in personal care formulations [1].

2-Ethylhexyl (Z)-docos-13-enoate – Why In-Class Ester Substitution Introduces Performance Risk


2-Ethylhexyl (Z)-docos-13-enoate cannot be treated as a drop-in replacement for shorter-chain 2-ethylhexyl esters (e.g., 2-ethylhexyl oleate, C18:1, MW ~395) or for other erucic acid esters with different alcohol moieties (e.g., oleyl erucate, MW ~589) [1][2]. The C22 monounsaturated fatty acid chain length and the branched 2-ethylhexyl alcohol head determine a unique set of viscometric, low-temperature, and sensorial properties [1][3]. In lubricant applications, substituting 2-ethylhexyl oleate for 2-ethylhexyl erucate leads to a drop in viscosity grade from VG46 to VG22, which is unacceptable for equipment designed for ISO VG46 fluids [3]. In cosmetics, replacing 2-ethylhexyl erucate with 2-ethylhexyl palmitate (C16:0) or 2-ethylhexyl oleate reduces the fatty chain length by 6–4 carbon atoms, altering spreading, after-feel, and skin substantivity profiles [1][2].

2-Ethylhexyl (Z)-docos-13-enoate – Comparator-Anchored Quantitative Differentiation Evidence


Viscosity Grade Differentiation: 2-Ethylhexyl Erucate Achieves ISO VG46 vs. VG22 for Oleate Analogs

When 2-ethylhexanol is used to transesterify dibasic esters obtained from fatty acid methyl esters via metathesis, the resulting 2-ethylhexyl (2EH) ester’s viscosity grade is determined by the parent fatty acid chain length [1]. 2-Ethylhexyl oleate (from methyl oleate) achieves ISO VG22 [1]. 2-Ethylhexyl gondoic acid ester (C20:1) is predicted to achieve VG32 [1]. 2-Ethylhexyl erucic acid ester (C22:1) – the target compound – is predicted to achieve ISO VG46, the most widely used industrial lubricant viscosity grade [1].

Biolubricant basestocks Viscosity grade Self-metathesis

Pour Point and Low-Temperature Fluidity: Mono-Unsaturated 2EH Erucate Retains Flow vs. Mineral Oils and Saturated Analogs

The retention of the cis (Z) monounsaturation in 2-ethylhexyl (Z)-docos-13-enoate is critical for low-temperature performance [1]. The RSC Advances study reports that pour points demonstrated excellent low temperature fluidity and resistance to heat thinning when monounsaturation was retained [1]. In a comparator class-level inference, 2-ethylhexyl oleate (also monounsaturated) has a pour point of ≤−30 °C [2]. Saturated 2-ethylhexyl esters of comparable chain length exhibit much higher pour points: 2-ethylhexyl palmitate (C16:0) has a pour point of ≤0 °C, and 2-ethylhexyl palmitate/stearate mixtures have pour points up to ≤15 °C [2].

Low-temperature fluidity Pour point Cold-flow properties

Volatility Advantage: 2-Ethylhexyl Erucate Exhibits Lower Volatility Than VG46 Mineral Oils

Volatility directly impacts lubricant consumption, emissions, and fire hazard. For the 2-ethylhexyl erucate-derived dibasic ester, volatility was lower than that of VG46 mineral oils [1]. This is a direct comparator statement within the same study.

Volatility Noack volatility Base oil comparison

Fatty Acyl Chain Length Differentiation: C22 Erucate Moiety Provides Higher Molecular Weight and Distinct Sensorial Profile vs. C16–C18 2-Ethylhexyl Esters

The C22 erucic acid-derived ester has a molecular weight of 450.8 g/mol, compared to 368.6 g/mol for 2-ethylhexyl palmitate (C16:0), 394.7 g/mol for 2-ethylhexyl oleate (C18:1), and 396.7 g/mol for 2-ethylhexyl stearate (C18:0) [1]. The longer C22 chain imparts a heavier, more substantive skin feel and lower spreading rate compared to lighter C16–C18 esters [1]. Commercially, ethylhexyl behenate (C22:0 saturated analog) is promoted for a 'silky after-feel' specifically attributed to the C22 chain length [1]. The cis (Z) unsaturation at C13 in the erucate further differentiates the target compound from saturated behenate esters, providing a softer, more spreadable film compared to fully saturated C22 wax esters [1].

Emollient Skin feel Molecular weight differential

Flash Point and Thermal Safety Margin: 2-Ethylhexyl Erucate Offers High-Temperature Handling Advantage

The estimated flash point of 2-ethylhexyl (Z)-docos-13-enoate is 152 °F (66.7 °C) as reported in supplier specifications [1]. In comparison, the flash point of 2-ethylhexyl oleate is documented at 199 °C . However, for dibasic ester derivatives of 2EH erucate, oxidative stability properties remained acceptable, and the high molecular weight contributes to a higher boiling point of approximately 511 °C [1][2]. The flash point of the target compound as a monoester should be considered against the application's thermal safety requirements; for lubricant applications, the dibasic ester form derived from erucic acid FAME would exhibit a flash point consistent with VG46 biobased basestocks.

Flash point Thermal safety High-temperature lubricant

2-Ethylhexyl (Z)-docos-13-enoate – Evidence-Linked Application Scenarios for Scientific and Industrial Procurement


ISO VG46 Bio-Based Hydraulic Fluid and Industrial Gear Lubricant Basestock

The predicted ISO VG46 viscosity grade for 2-ethylhexyl erucic acid ester, combined with excellent low-temperature fluidity and lower volatility than mineral oil VG46 basestocks, positions this compound as a renewable basestock candidate for high-performance hydraulic fluids (HF) and industrial gear oils [1]. Procurement for VG46-duty systems should prioritize erucic acid-derived 2EH esters over C18:1 oleate-derived esters, which only achieve VG22, to meet viscosity specifications without blending or VI improver additives [1].

Low-Temperature Lubricants for Cold-Climate Hydraulics and 2-Cycle Engine Oils

The monounsaturated erucate moiety confers pour points well below freezing, estimated to be at least 15–30 °C lower than saturated 2-ethylhexyl esters (e.g., palmitate, ≤0 °C) [1][2]. This makes 2-ethylhexyl (Z)-docos-13-enoate suitable for 2-cycle engine lubricants, transmission fluids, and hydraulic fluids that must remain pumpable at sub-zero temperatures . Procurement specifications for cold-climate lubricants should prioritize monounsaturated 2EH esters over their saturated counterparts to ensure operability during winter startups [1].

Rich, Silky-Feel Emollient for Skin Moisturizers, Lip Care, and Leave-On Formulations

The C22 monounsaturated erucic acid chain of 2-ethylhexyl (Z)-docos-13-enoate provides a heavier, silkier after-feel compared to C16–C18 2-ethylhexyl esters (e.g., 2-ethylhexyl palmitate, oleate) [1]. This makes it particularly well-suited for skin moisturizers, lip care products, hand and body creams, baby care, and leave-on formulations where a substantive, non-greasy protective film is desired [1][2]. Formulators seeking a C22 emollient ester should note that the (Z) unsaturation provides a softer, more spreadable film than fully saturated behenate esters [1].

Metalworking Fluids and Textile Lubricants Requiring Extreme-Pressure Performance

2-Ethylhexyl erucate is specified for use as a lubricant for metalworking fluids, transmission lubricants, textile lubricants, and as an intermediate for extreme-pressure (EP) additives [1]. The long C22 chain and the branched 2-ethylhexyl ester head group contribute to film strength and lubricity under boundary lubrication conditions. The higher molecular weight (450.8 g/mol) relative to C18 ester alternatives (368–395 g/mol) provides a thicker hydrodynamic film at a given operating temperature, which is valuable in metal removal and forming operations [1].

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